

# A Technical Guide to Sulfo-Cy3.5-DBCO: Properties and Applications in Bioconjugation

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## Compound of Interest

Compound Name: Sulfo-Cy3.5-DBCO

Cat. No.: B12370391

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This in-depth technical guide provides a comprehensive overview of the chemical and spectral properties of **Sulfo-Cy3.5-DBCO**, a fluorescent dye integral to modern bioorthogonal chemistry. This document details its core characteristics, provides structured data for easy reference, and outlines detailed experimental protocols for its application in bioconjugation and fluorescence microscopy.

## Core Chemical and Physical Properties

**Sulfo-Cy3.5-DBCO** is a water-soluble fluorescent probe equipped with a dibenzocyclooctyne (DBCO) group. The DBCO moiety enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for covalent labeling of azide-modified biomolecules.<sup>[1][2]</sup> The presence of sulfonate groups enhances its water solubility, making it particularly suitable for biological applications in aqueous environments.<sup>[3]</sup>

It is crucial to distinguish **Sulfo-Cy3.5-DBCO** from the structurally similar Sulfo-Cy3-DBCO. While both are used in copper-free click chemistry, they possess distinct spectral properties. Sulfo-Cy3.5 exhibits a spectral profile shifted towards longer wavelengths compared to Sulfo-Cy3.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Sulfo-Cy3.5-DBCO** and, for comparison, Sulfo-Cy3-DBCO, as reported by various suppliers. These inconsistencies highlight the importance of consulting the specific product datasheet for the reagent in use.

Table 1: Chemical and Physical Properties of **Sulfo-Cy3.5-DBCO**

Property	Value	Source
Molecular Formula	C <sub>53</sub> H <sub>46</sub> K <sub>3</sub> N <sub>4</sub> O <sub>14</sub> S <sub>4</sub>	MedChemExpress
Molecular Weight	1178.50 g/mol	MedChemExpress
Appearance	Dark purple solid	Multiple Sources
Solubility	Water, DMSO, DMF	Multiple Sources
Storage Conditions	-20°C, desiccated, protected from light	Multiple Sources

Table 2: Spectral Properties of **Sulfo-Cy3.5-DBCO**

Property	Value	Source
Excitation Maximum ( $\lambda_{ex}$ )	591 nm	Multiple Sources
Emission Maximum ( $\lambda_{em}$ )	604 nm	Multiple Sources
Extinction Coefficient ( $\epsilon$ )	139,000 cm <sup>-1</sup> M <sup>-1</sup>	Multiple Sources
Quantum Yield ( $\Phi$ )	0.11	Multiple Sources

Table 3: Comparative Spectral Properties of Sulfo-Cy3-DBCO

Property	Value	Source
Excitation Maximum ( $\lambda_{ex}$ )	553 - 555 nm	Jena Bioscience, BroadPharm
Emission Maximum ( $\lambda_{em}$ )	563 - 580 nm	Jena Bioscience, BroadPharm
Extinction Coefficient ( $\epsilon$ )	150,000 - 151,000 $\text{cm}^{-1}\text{M}^{-1}$	Jena Bioscience, BroadPharm
Quantum Yield ( $\Phi$ )	~0.1	Lumiprobe

## Experimental Protocols

### General Protocol for Protein Labeling via SPAAC

This protocol details the labeling of an azide-modified protein with **Sulfo-Cy3.5-DBCO**.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- **Sulfo-Cy3.5-DBCO**
- Anhydrous DMSO or DMF
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
- Reaction tubes

Procedure:

- Prepare Protein Solution:
  - Ensure the azide-modified protein is at a concentration of 2-10 mg/mL in an azide-free and amine-free buffer such as PBS. Buffers containing sodium azide will compete with the azide-modified protein for reaction with the DBCO group.
- Prepare **Sulfo-Cy3.5-DBCO** Stock Solution:
  - Just before use, dissolve **Sulfo-Cy3.5-DBCO** in anhydrous DMSO or DMF to a concentration of 1-10 mM.

- Conjugation Reaction:
  - Add a 3-10 molar excess of the **Sulfo-Cy3.5-DBCO** stock solution to the protein solution.
  - Mix gently and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light. The optimal reaction time may vary depending on the protein and should be determined empirically.
- Purification of the Labeled Protein:
  - Remove excess, unreacted **Sulfo-Cy3.5-DBCO** by size-exclusion chromatography using a pre-equilibrated column (e.g., Sephadex G-25).
  - Collect the fractions containing the labeled protein, which will be identifiable by its color and/or by monitoring absorbance at 280 nm (for protein) and ~591 nm (for Sulfo-Cy3.5).
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of Sulfo-Cy3.5 (~591 nm).
  - Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

## Protocol for Live Cell Imaging

This protocol provides a general workflow for imaging live cells that have been metabolically labeled with an azide-containing precursor and subsequently reacted with **Sulfo-Cy3.5-DBCO**.

Materials:

- Live cells cultured on coverslips or in imaging dishes
- Azide-containing metabolic precursor (e.g., Ac4ManNAz)
- Cell culture medium
- **Sulfo-Cy3.5-DBCO**

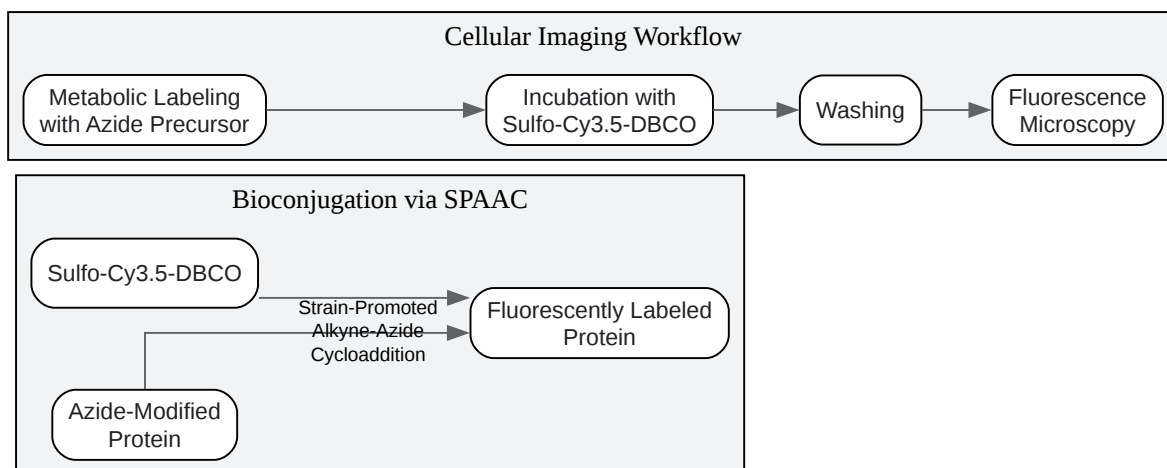
- PBS or other imaging-compatible buffer
- Fluorescence microscope with appropriate filter sets

Procedure:

- Metabolic Labeling:
  - Culture cells in the presence of an azide-containing metabolic precursor for 24-72 hours to allow for incorporation into cellular biomolecules. The optimal concentration and incubation time should be determined for the specific cell type and precursor.
- Labeling with **Sulfo-Cy3.5-DBCO**:
  - Wash the cells twice with warm PBS or serum-free medium to remove any unincorporated precursor.
  - Prepare a fresh solution of **Sulfo-Cy3.5-DBCO** in a suitable buffer (e.g., PBS) at a final concentration of 5-20  $\mu\text{M}$ .
  - Incubate the cells with the **Sulfo-Cy3.5-DBCO** solution for 30-60 minutes at 37°C, protected from light.
- Washing:
  - Wash the cells three to four times with warm PBS to remove any unreacted dye.
- Imaging:
  - Image the cells using a fluorescence microscope equipped with a filter set appropriate for Cy3.5 (Excitation: ~590 nm, Emission: ~610 nm).
  - Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

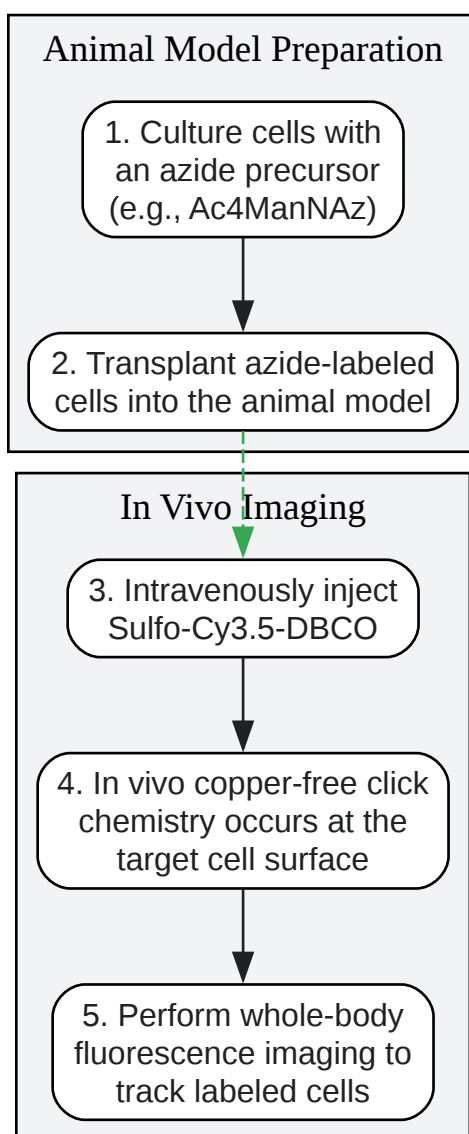
## Visualized Workflows

The following diagrams illustrate the key processes involving **Sulfo-Cy3.5-DBCO**.



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Core workflows for **Sulfo-Cy3.5-DBCO** application.



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In vivo cell tracking using metabolic labeling and **Sulfo-Cy3.5-DBCO**.

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## References

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